3-(2-Fluorophenyl)-4-((3-(2-methoxyphenyl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
3-(2-Fluorophenyl)-4-((3-(2-methoxyphenyl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-4-((3-(2-methoxyphenyl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a fluorophenyl group, often using a fluorinated aromatic compound and a suitable catalyst.
Addition of the Methoxyphenyl Group: The methoxyphenyl group is introduced through an allylidene intermediate, which is then coupled with the triazole ring under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes:
Catalyst Selection: Using efficient catalysts to facilitate the substitution and coupling reactions.
Reaction Temperature and Pressure: Controlling the temperature and pressure to ensure optimal reaction rates.
Purification Techniques: Employing advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-4-((3-(2-methoxyphenyl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents or organometallic reagents for substitution reactions.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Thiols: Formed through reduction.
Substituted Aromatics: Formed through substitution reactions.
Scientific Research Applications
3-(2-Fluorophenyl)-4-((3-(2-methoxyphenyl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-4-((3-(2-methoxyphenyl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.
Pathways Involved: It may interfere with metabolic pathways or signal transduction processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-4-((3-(2-methoxyphenyl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
- 3-(2-Bromophenyl)-4-((3-(2-methoxyphenyl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
Uniqueness
- Fluorine Substitution : The presence of a fluorine atom in the phenyl ring enhances the compound’s stability and biological activity compared to its chloro and bromo analogs.
- Methoxy Group : The methoxy group contributes to the compound’s solubility and reactivity, making it a versatile intermediate in chemical synthesis.
This detailed article provides a comprehensive overview of 3-(2-Fluorophenyl)-4-((3-(2-methoxyphenyl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
677305-82-7 |
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Molecular Formula |
C18H15FN4OS |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-4-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H15FN4OS/c1-24-16-11-5-2-7-13(16)8-6-12-20-23-17(21-22-18(23)25)14-9-3-4-10-15(14)19/h2-12H,1H3,(H,22,25)/b8-6+,20-12+ |
InChI Key |
QJLOLJHHESSHRI-HOGMWEGNSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=N/N2C(=NNC2=S)C3=CC=CC=C3F |
Canonical SMILES |
COC1=CC=CC=C1C=CC=NN2C(=NNC2=S)C3=CC=CC=C3F |
Origin of Product |
United States |
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